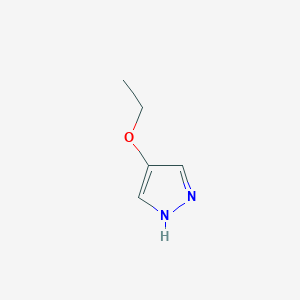
7-アミノ-2-メチルベンゾチアゾール
概要
説明
7-Amino-2-methylbenzothiazole is a derivative of benzothiazole, which is a heterocyclic compound. It consists of a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .Molecular Structure Analysis
The molecular structure of 7-Amino-2-methylbenzothiazole is characterized by a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole and its derivatives are used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity . The benzothiazole fluorescent probe detects anions through substitution and nucleophilic addition reactions .科学的研究の応用
抗がん剤
ベンゾチアゾールは、抗がん剤として潜在的な可能性を示しています。ノッティンガム大学のMalcolm Stevens博士による研究では、ベンゾチアゾールとその関連化合物が抗がん特性を持つことが強調されました .
抗菌活性
これらの化合物は、抗菌特性を含むさまざまな生物学的活性を示し、細菌感染症の新しい治療法の開発に役立つ可能性があります .
抗炎症作用
ベンゾチアゾールは抗炎症作用も有しており、抗炎症薬の開発候補となっています .
抗けいれん作用
一部のベンゾチアゾール誘導体は、抗けいれん活性があることが報告されており、てんかん発作の治療に利用できる可能性があります .
抗糖尿病の可能性
ベンゾチアゾール核は、抗糖尿病作用と関連しており、糖尿病の管理に役割を果たす可能性を示唆しています .
合成有機化学
2-アミノベンゾチアゾール骨格は汎用性が高く、合成的にアクセスしやすいことから、その強力な薬理活性のために、合成有機化学におけるさまざまな用途に魅力的です .
作用機序
Target of Action
7-Amino-2-methylbenzothiazole is a derivative of benzothiazole, which has been found to have significant biological activity. The primary targets of benzothiazole derivatives are often bacterial and viral proteins. For instance, some benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . .
Mode of Action
Benzothiazole derivatives often work by binding to their target proteins and disrupting their normal function . For example, they may inhibit enzyme activity or prevent the protein from interacting with other molecules. The exact mode of action would depend on the specific target of 7-Amino-2-methylbenzothiazole.
Biochemical Pathways
The biochemical pathways affected by 7-Amino-2-methylbenzothiazole would depend on its specific targets. If it targets the DprE1 enzyme like some other benzothiazole derivatives, it could disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This would inhibit the growth of Mycobacterium tuberculosis and potentially other bacteria.
Result of Action
The molecular and cellular effects of 7-Amino-2-methylbenzothiazole would depend on its specific targets and mode of action. If it inhibits a crucial bacterial enzyme like DprE1, it could lead to the death of the bacteria . .
Safety and Hazards
将来の方向性
Benzothiazole and its derivatives have gained popularity due to their prominent medicinal importance. They are versatile and synthetically accessible, making them fascinating for multiple applications in both synthetic organic chemistry and biological fields . Future research may focus on developing a wide range of methodologies for the synthesis of benzothiazole and its derivatives, and exploring their potential biological activities .
特性
IUPAC Name |
2-methyl-1,3-benzothiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUECAJACKRIDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Amino-2-methylbenzothiazole in the context of the research paper?
A1: The research paper focuses on the synthesis and application of isomeric sulfo-2-methylbenzothiazoles, including 7-Amino-2-methylbenzothiazole, as precursors for creating photosensitizing polymethine dyes. The authors successfully synthesized 7-Amino-2-methylbenzothiazole and utilized it as a starting material to create novel polymethine dyes. [] These dyes are particularly interesting due to their potential applications in fields like photography, where they can act as spectral sensitizers. The research delves into the impact of different substituents, including the sulfonic acid and sulfonamide derivatives of 7-Amino-2-methylbenzothiazole, on the optical properties of the resulting dyes. This exploration provides valuable insights into the structure-property relationships of these compounds and their potential for various applications.
Q2: How does the position of the amino group in 7-Amino-2-methylbenzothiazole affect the properties of the resulting dyes?
A2: The research paper explores the synthesis and properties of dyes derived from various isomers of amino-2-methylbenzothiazole, including the 4-, 5-, 6-, and 7-amino isomers. [] While the paper doesn't delve into specific comparisons between the 7-amino isomer and others regarding dye properties, it highlights that the position of the substituents on the benzothiazole ring directly influences the optical characteristics of the final polymethine dyes. This suggests that the position of the amino group in 7-Amino-2-methylbenzothiazole plays a crucial role in determining the absorption and emission spectra of the resulting dyes. Further research focusing on comparative studies between these isomers would be needed to elucidate the specific effects of the 7-amino position on dye properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

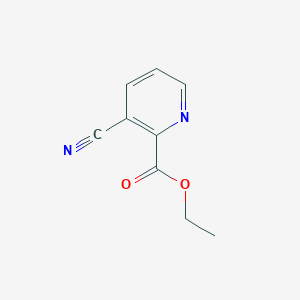

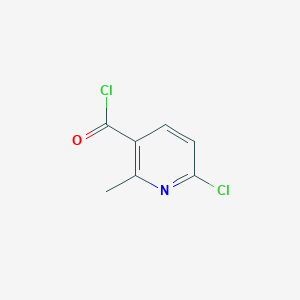


![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)
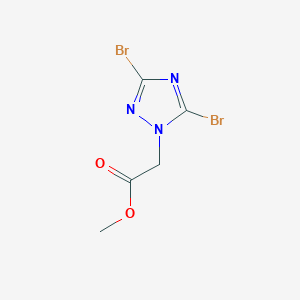


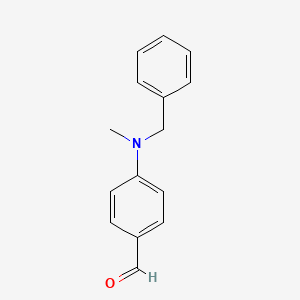
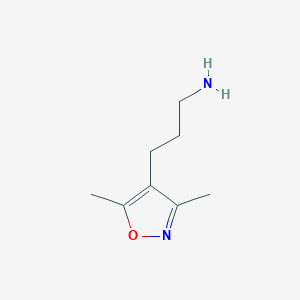
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
